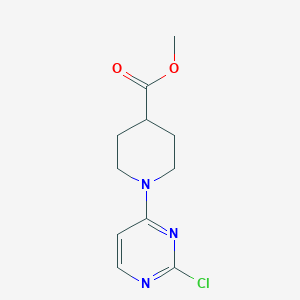

Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate

描述

Historical Context and Development of Pyrimidine-Piperidine Compounds

The historical development of pyrimidine-piperidine hybrid compounds represents a fascinating convergence of two distinct but equally important research trajectories in heterocyclic chemistry. The pyrimidine ring system, first systematically studied in the late 19th century, emerged from investigations into the fundamental building blocks of nucleic acids. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and it was Pinner who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established pyrimidines as electron-deficient aromatic systems that exhibit remarkable reactivity toward nucleophilic aromatic substitution processes, a property that would prove instrumental in the development of complex pyrimidine-containing pharmaceuticals.

The piperidine component of these hybrid molecules has an equally rich historical foundation. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who provided its nomenclature. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the first known method for accessing this saturated six-membered nitrogen heterocycle. The structural elucidation of piperidine presented considerable challenges to early organic chemists, and it was not until approximately 1881 that the structure of piperidine was definitively established. The complexity of this structural determination arose from the limitations of analytical techniques available in the 19th century, requiring innovative approaches such as Hofmann's exhaustive methylation procedure to confirm the cyclic nature of the molecule.

The convergence of pyrimidine and piperidine chemistry into hybrid molecular scaffolds represents a more recent development in heterocyclic chemistry, driven primarily by the pharmaceutical industry's need for novel molecular architectures with enhanced biological activity profiles. The strategic combination of these two heterocyclic systems leverages the complementary properties of each component: the pyrimidine ring provides opportunities for hydrogen bonding interactions and π-π stacking with biological targets, while the piperidine ring contributes conformational flexibility and three-dimensional structural diversity. This synthetic strategy has proven particularly valuable in the development of kinase inhibitors, where the dual heterocyclic architecture can simultaneously engage multiple binding sites within enzyme active sites.

Significance in Heterocyclic Chemistry Research

The significance of methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate and related compounds in heterocyclic chemistry research extends far beyond their individual molecular properties, representing instead a paradigmatic example of how strategic heterocycle combination can yield enhanced biological activity profiles. Pyrimidine derivatives have manifested gratifying biological activity including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities, positioning them as privileged scaffolds in medicinal chemistry. The heterocyclic compounds bearing the pyrimidine core constitute an important class of natural and synthetic compounds exhibiting diverse useful biological activities that hold attractive potential for clinical translation as therapeutic agents in the alleviation of a myriad of diseases. The pyrimidine scaffold's significance stems from its role as an endogenous component of the body, allowing pyrimidine derivatives to easily interact with enzymes, genetic materials, and biocomponents within cells.

The piperidine component contributes equally significant value to heterocyclic chemistry research through its versatile structural properties and synthetic accessibility. Piperidine derivatives have demonstrated recent advances in synthesis and pharmacological applications, with the current scientific literature revealing numerous intra- and intermolecular reactions leading to the formation of various piperidine derivatives. The six-membered saturated nitrogen heterocycle provides conformational flexibility that is often crucial for achieving optimal binding interactions with biological targets, while simultaneously offering multiple sites for chemical modification and functionalization. The combination of piperidine and pyrimidine systems in a single molecule creates opportunities for multivalent interactions with biological targets, potentially leading to enhanced selectivity and potency compared to compounds containing only one heterocyclic system.

The research significance of these hybrid compounds is further amplified by their utility as synthetic intermediates and building blocks for more complex molecular architectures. The chlorine substituent on the pyrimidine ring of this compound provides a reactive handle for further chemical elaboration through nucleophilic aromatic substitution reactions. This reactivity pattern enables the construction of diverse molecular libraries for biological screening, supporting structure-activity relationship studies that are essential for pharmaceutical development. The ester functionality on the piperidine ring offers additional synthetic versatility, allowing for hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, thereby expanding the chemical space accessible from this core scaffold.

| Biological Activity Class | Representative Pyrimidine Derivatives | Mechanism of Action |

|---|---|---|

| Anticancer | Dinaciclib, Cytarabine | Cyclin-dependent kinase inhibition, DNA synthesis inhibition |

| Antiviral | Nucleoside analogs | DNA/RNA polymerase inhibition |

| Anti-inflammatory | Various substituted pyrimidines | Enzyme inhibition, cytokine modulation |

| Antibacterial | Pyrimidine-containing antibiotics | Cell wall synthesis inhibition |

| Antihypertensive | Calcium channel blockers | Ion channel modulation |

Relationship to Other Chloropyrimidine-Containing Molecular Scaffolds

The structural relationship between this compound and other chloropyrimidine-containing molecular scaffolds reveals important insights into the systematic design of bioactive heterocyclic compounds. The strategic placement of the chlorine substituent at the 2-position of the pyrimidine ring creates a specific reactivity pattern that distinguishes this compound from other regioisomeric arrangements. Research on perhalogenated pyrimidine scaffolds has demonstrated that the position and nature of halogen substituents significantly influence both the regioselectivity of nucleophilic aromatic substitution reactions and the resulting biological activity profiles. The 2-chloropyrimidine motif provides enhanced electrophilicity compared to unsubstituted pyrimidines, facilitating nucleophilic attack by various amine nucleophiles and enabling the construction of diverse substitution patterns.

Comparative analysis with related scaffolds such as tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate reveals the importance of protecting group strategies in synthetic chemistry. The tert-butyl carbamate variant, bearing the molecular formula C₁₄H₂₀ClN₃O₂ and molecular weight of 297.78 grams per mole, represents a protected form of the amine functionality that can be selectively deprotected under acidic conditions. This relationship highlights the modular nature of these molecular scaffolds, where different protecting groups can be employed to access various functionalized derivatives through controlled synthetic sequences. The Boc-protected analog has found particular utility in the synthesis of more complex pyrimidine derivatives, serving as a stable intermediate that can undergo further elaboration without interference from the secondary amine functionality.

The broader family of chloropyrimidine-containing scaffolds includes compounds such as 5-chloro-2,4,6-trifluoropyrimidine, which represents an even more highly electrophilic system due to the presence of multiple electron-withdrawing substituents. However, this increased electrophilicity comes at the cost of reduced regioselectivity in nucleophilic aromatic substitution reactions, as multiple reactive sites compete for nucleophilic attack. The studies on 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles have revealed that mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom. This comparative analysis demonstrates that the simpler 2-chloropyrimidine system in this compound offers superior selectivity for synthetic applications.

Recent developments in pyrimidine-based drug discovery have highlighted the versatility of chloropyrimidine scaffolds in accessing diverse pharmacological targets. The synthesis of 2,4,5-trisubstituted pyrimidines as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors demonstrates how strategic substitution patterns on the pyrimidine core can yield highly selective biological activities. These synthetic approaches typically employ 2,4-dichloropyrimidine as a starting material, which undergoes sequential nucleophilic aromatic substitution reactions to install different functional groups at specific positions. The methodology involves initial reaction with phenolic nucleophiles followed by treatment with amino nucleophiles, creating substitution patterns that are optimized for biological activity.

| Compound Class | Core Structure | Key Substituents | Primary Applications |

|---|---|---|---|

| 2-Chloropyrimidine derivatives | Pyrimidine with 2-Cl | Variable at 4,5,6-positions | Kinase inhibitors, antiviral agents |

| 2,4-Dichloropyrimidine derivatives | Pyrimidine with 2,4-diCl | Sequential substitution products | Intermediate synthesis, drug scaffolds |

| Perfluoropyrimidine analogs | Highly fluorinated pyrimidines | Multiple F and Cl substituents | Specialized synthetic applications |

| Piperidine-pyrimidine hybrids | Fused or linked systems | Various linker geometries | Pharmaceutical development |

The relationship between this compound and other members of this scaffold family is further exemplified by recent work on nucleophilic aromatic substitution reactions facilitated by nitroso group activation. The use of nitroso groups to activate chloropyrimidines toward nucleophilic substitution by amines has provided simple, one-pot synthetic routes to pyrimidine diamines. While this specific compound does not contain a nitroso substituent, the underlying chemical principles governing nucleophilic aromatic substitution on chloropyrimidines remain consistent across the entire scaffold family. These mechanistic insights have proven valuable for optimizing synthetic routes to complex pyrimidine derivatives and for understanding the structure-reactivity relationships that govern their chemical behavior.

属性

IUPAC Name |

methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-10(16)8-3-6-15(7-4-8)9-2-5-13-11(12)14-9/h2,5,8H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANXPSAMFSXQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624516 | |

| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889126-33-4 | |

| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.

Major Products Formed:

Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

科学研究应用

Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

作用机制

The mechanism of action of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites on biomolecules, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain targets .

相似化合物的比较

Comparison with Structural Analogs

2.1. Structural and Functional Differences

The compound’s reactivity and applications are influenced by substituents on the pyrimidine ring and the ester group. Below is a comparative analysis with key analogs:

Key Observations:

- Chlorine vs. Amino Groups: The 2-chloro substituent in the target compound enhances electrophilicity, enabling SNAr reactions. In contrast, the 2-amino group in CAS 1281185-16-7 reduces reactivity but improves hydrogen-bonding capacity for target binding .

- Ester vs. Carboxylic Acid/Carboxamide: The methyl carboxylate group in the target compound offers a balance between stability and reactivity. Its hydrolysis to carboxylic acid (CAS 1208087-83-5) increases polarity for salt formation, while carboxamide derivatives (e.g., CAS 1281185-16-7) enhance metabolic stability .

- Pharmacological Divergence: Carfentanil, despite sharing a piperidine-carboxylate core, exhibits potent opioid activity due to its phenylethyl and propanoylamino substituents. This highlights how peripheral modifications drastically alter biological function .

生物活性

Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄ClN₃O₂ and a molecular weight of approximately 255.702 g/mol. It features a piperidine ring substituted with a chloropyrimidine moiety, contributing to its unique properties and potential biological activities. The moderate lipophilicity of the compound, indicated by an XLogP value of around 2.5, suggests that it can effectively traverse biological membranes, enhancing its bioavailability.

This compound interacts with specific molecular targets within biological systems. The chloropyrimidine moiety can engage with nucleophilic sites on biomolecules, while the piperidine ring may enhance binding affinity and specificity for certain targets. This interaction is crucial for its biological activity, particularly in inhibiting specific enzymes involved in disease progression.

Anticancer Potential

Research indicates that compounds similar to this compound may act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The structural characteristics of this compound allow it to serve as a scaffold for designing new inhibitors targeting proteins involved in cancer cell proliferation and survival.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | Contains piperidine and chloropyrimidine | Moderate inhibition of cancer-related enzymes |

| N-(piperidin-4-yl)-6-chloro-pyrimidin-4-carboxamide | Amide instead of ester | High inhibition potential |

| Methyl 2-amino-5-chloropyrimidine-4-carboxylate | Different Cl position | Low inhibition potential |

The unique combination of the piperidine and chloropyrimidine functionalities in this compound enhances its pharmacological properties compared to similar compounds.

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of pyrimidine derivatives. While specific data on this compound is limited, compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, some pyrimidine derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

A notable study investigated the structure–activity relationship (SAR) of pyrimidine derivatives, emphasizing modifications that enhance potency against specific targets. The findings indicated that substituents on the piperidine ring could significantly influence biological activity, suggesting that further exploration of this compound could yield promising results in drug development .

常见问题

Q. What strategies validate conflicting crystallographic data between independent studies?

- Methodological Answer : Cross-validation using multiple datasets (e.g., Cambridge Structural Database entries) and software (e.g., Olex2 vs. SHELXTL) identifies systematic errors. Hydrogen bonding networks and torsion angles should align with quantum mechanical calculations (e.g., DFT) to confirm geometric plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。